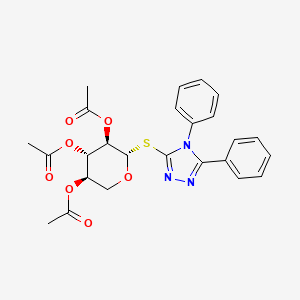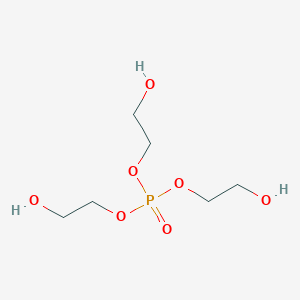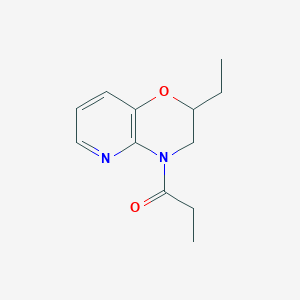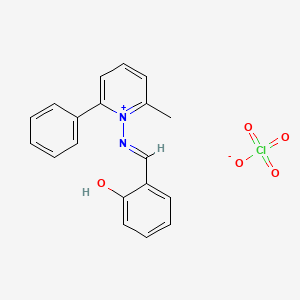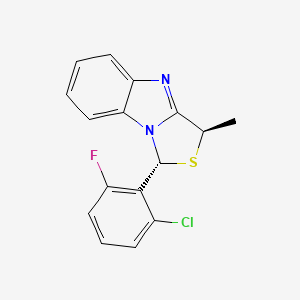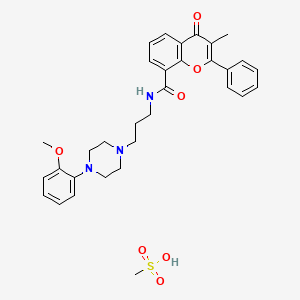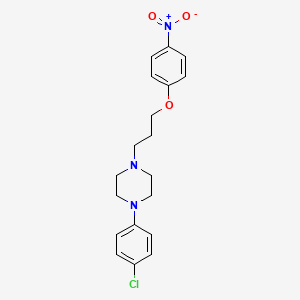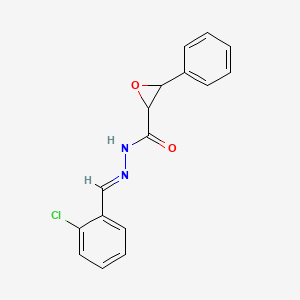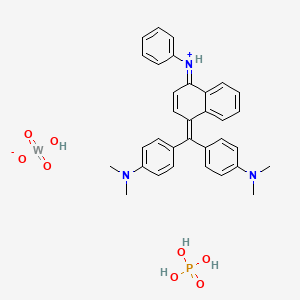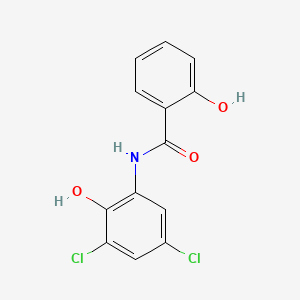
3,7-Dihydro-7-(5,6-dihydroxyhexyl)-1-ethyl-3-methyl-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dihydro-7-(5,6-dihydroxyhexyl)-1-ethyl-3-methyl-1H-purine-2,6-dione is a complex organic compound with a molecular formula of C15H24N4O4. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dihydro-7-(5,6-dihydroxyhexyl)-1-ethyl-3-methyl-1H-purine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the ethyl and methyl groups at specific positions. The final step involves the addition of the 5,6-dihydroxyhexyl side chain. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process is scaled up from laboratory conditions, with careful control of reaction parameters such as temperature, pressure, and pH to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dihydro-7-(5,6-dihydroxyhexyl)-1-ethyl-3-methyl-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the hexyl side chain can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the use of strong acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), and may be catalyzed by transition metals like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield hexanoic acid derivatives, while reduction can produce hexanol derivatives.
Aplicaciones Científicas De Investigación
3,7-Dihydro-7-(5,6-dihydroxyhexyl)-1-ethyl-3-methyl-1H-purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism by which 3,7-Dihydro-7-(5,6-dihydroxyhexyl)-1-ethyl-3-methyl-1H-purine-2,6-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
7-(5,6-Dihydroxyhexyl)-3-methyl-1-propyl-purine-2,6-dione: This compound has a similar structure but with a propyl group instead of an ethyl group.
7-(5,6-Dihydroxyhexyl)-3-ethyl-1-pentyl-3,7-dihydro-1H-purine-2,6-dione: This compound has a pentyl group instead of a methyl group.
Uniqueness
3,7-Dihydro-7-(5,6-dihydroxyhexyl)-1-ethyl-3-methyl-1H-purine-2,6-dione is unique due to its specific combination of functional groups and side chains, which confer distinct chemical and biological properties
Propiedades
Número CAS |
86257-12-7 |
|---|---|
Fórmula molecular |
C14H22N4O4 |
Peso molecular |
310.35 g/mol |
Nombre IUPAC |
7-(5,6-dihydroxyhexyl)-1-ethyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C14H22N4O4/c1-3-18-13(21)11-12(16(2)14(18)22)15-9-17(11)7-5-4-6-10(20)8-19/h9-10,19-20H,3-8H2,1-2H3 |
Clave InChI |
QHEWLRHVSXNXLV-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=O)C2=C(N=CN2CCCCC(CO)O)N(C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



